4-Hydroxy-7-nitroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-3-4-10-8-5-6(11(13)14)1-2-7(8)9/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPKSYLYDHCVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283859 | |
| Record name | 4-HYDROXY-7-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75770-07-9, 6270-14-0 | |
| Record name | 7-Nitro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75770-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6270-14-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-HYDROXY-7-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-nitroquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Crystallographic Characterization Techniques
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Hydroxy-7-nitroquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within the this compound molecule. The electron-withdrawing nature of the nitro group (-NO₂) and the hydroxyl (-OH) group significantly influences the chemical shifts of the aromatic protons. The nitro group, in particular, deshields adjacent protons, causing them to resonate at a lower field (higher ppm value).
While specific experimental data for this compound is limited, analysis of structurally similar compounds, such as 7-methyl-8-nitroquinoline (B1293703) and other quinoline (B57606) derivatives, provides insight into the expected spectral features. uncw.edubrieflands.com For instance, the aromatic proton adjacent to the nitro group is predicted to have a chemical shift of approximately 8.5 ppm. The hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on data from analogous compounds and theoretical predictions.
| Proton Position | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |
| H-2 | --- | Doublet | Influenced by the hydroxyl group and nitrogen atom. |
| H-3 | --- | Doublet | Coupled to H-2. |
| H-5 | --- | Doublet | Influenced by the fused ring system. |
| H-6 | --- | Doublet of doublets | Coupled to H-5 and H-8. |
| H-8 | --- | Doublet | Deshielded by the adjacent nitro group. |
| 4-OH | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. In this compound, the carbon atom attached to the nitro group (C-7) and the one bearing the hydroxyl group (C-4) are of particular interest. The nitro group is strongly electron-withdrawing and is expected to cause a significant downfield shift for C-7, with predicted values for nitro-substituted carbons around 150 ppm.
Analysis of the related compound, ethyl 4-hydroxy-2-methyl-7-nitroquinoline-3-carboxylate, reveals characteristic shifts for the 7-nitroquinoline (B188568) core that can be used for comparison. beilstein-journals.org
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound This table is based on data from analogous compounds.
| Carbon Position | Expected Chemical Shift (δ ppm) | Notes |
| C-2 | ~140-150 | Affected by the ring nitrogen. |
| C-3 | ~110-120 | Shielded relative to other aromatic carbons. |
| C-4 | ~160-170 | Deshielded due to the attached hydroxyl group. |
| C-4a | ~140-145 | Bridgehead carbon. |
| C-5 | ~125-135 | Aromatic carbon. |
| C-6 | ~120-130 | Aromatic carbon. |
| C-7 | ~145-155 | Deshielded by the electron-withdrawing nitro group. |
| C-8 | ~115-125 | Aromatic carbon. |
| C-8a | ~145-150 | Bridgehead carbon. |
To gain a more complete structural picture, multinuclear NMR techniques such as Nitrogen-15 (¹⁵N) and Oxygen-17 (¹⁷O) NMR can be employed. ¹⁵N NMR would provide direct information on the electronic environment of the two distinct nitrogen atoms: the quinoline ring nitrogen and the nitro group nitrogen. Similarly, ¹⁷O NMR could characterize the oxygen atoms of the hydroxyl and nitro functional groups. While these techniques are powerful, specific experimental data for this compound are not commonly reported in the literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). beilstein-journals.org This allows for the determination of the elemental composition of the molecule. For this compound, the expected exact mass can be calculated from its molecular formula, C₉H₆N₂O₃. HRMS analysis would verify this precise mass, distinguishing it from other compounds with the same nominal mass. srce.hr
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Nominal Mass | 190 |
| Monoisotopic Mass (Calculated) | 190.03784 Da |
| Expected HRMS Result [M+H]⁺ | 191.04512 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This technique is highly effective for assessing the purity of a sample of this compound and confirming its identity. peerj.comnih.gov
In a typical GC-MS analysis, the sample is volatilized and passed through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. mdpi.com As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum—a unique fragmentation pattern that serves as a molecular fingerprint. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the compound's identity and purity. mdpi.comnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It operates by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range.
The FTIR spectrum of this compound is expected to display distinct peaks corresponding to its key functional groups. beilstein-journals.org Analysis of closely related structures, such as 5-Nitro-8-Hydroxy Quinoline and other nitro-substituted aromatics, provides a reliable guide to the expected spectral bands. researchgate.netresearchgate.net
Table 4: Characteristic FTIR Absorption Bands for this compound This table is based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| O-H (hydroxyl) | Stretching, hydrogen-bonded | 3200 - 3500 (broad) | researchgate.net |
| C-H (aromatic) | Stretching | 3000 - 3100 | scholarsresearchlibrary.com |
| C=N (quinoline ring) | Stretching | ~1620 | researchgate.net |
| C=C (aromatic ring) | Stretching | 1500 - 1600 | researchgate.net |
| N-O (nitro group) | Asymmetric Stretching | 1520 - 1530 | researchgate.net |
| N-O (nitro group) | Symmetric Stretching | 1340 - 1350 | researchgate.net |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, which measures the absorption of ultraviolet (UV) and visible light by a molecule, is a key technique for probing the electronic transitions within this compound. The presence of the quinoline core, substituted with both an electron-donating hydroxyl (-OH) group and an electron-withdrawing nitro (-NO₂) group, gives rise to a distinct spectroscopic signature.
The absorption spectrum of quinoline derivatives is typically characterized by multiple bands in the UV region, corresponding to π→π* transitions within the aromatic system. The specific positions and intensities of these bands are sensitive to the nature and position of substituents. For this compound, the interplay between the hydroxyl and nitro groups influences the energy of the molecular orbitals, thereby affecting the wavelengths of maximum absorption (λ_max).
While extensive experimental data for this compound specifically is limited in publicly accessible literature, general principles of UV-Vis spectroscopy on related quinoline structures allow for a theoretical understanding. The absorption spectra of nitroquinoline derivatives often show bands in the range of 300 to 500 nm. researchgate.net The electronic structure is influenced by both the nitro and hydroxyl groups, which are electron-withdrawing. The study of various quinoline derivatives has demonstrated that their absorption spectra typically fall within the 280 to 510 nm range. researchgate.net
Table 1: Representative Electronic Absorption Data for Substituted Quinolines This table is illustrative, showing typical absorption ranges for related compounds, as specific experimental values for this compound are not readily available in the cited sources.
| Compound Family | Typical λ_max Range (nm) | Transition Type |
| Nitroquinolines | 300 - 500 | π→π |
| Aminoquinolines | 327 - 340 | π→π |
| General Quinoline Derivatives | 280 - 510 | π→π* |
Data derived from general observations of quinoline derivatives. researchgate.net
The solvent environment can also induce shifts in the absorption bands (solvatochromism), providing further information about the electronic distribution in the ground and excited states of the molecule.
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. reading.ac.uk This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a compound's chemical nature.
For this compound, obtaining a single crystal suitable for diffraction studies is the first critical step. Once a suitable crystal is grown, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined and the molecular structure refined.
Detailed searches of crystallographic databases indicate that while the structures of many quinoline derivatives have been determined, a definitive single-crystal X-ray structure for the isolated compound this compound is not prominently reported in the available literature. However, structural data for closely related compounds and co-crystals are available and provide valuable insights. For example, the crystal structure of a co-crystal involving 4-hydroxyquinoline (B1666331) and 4-chloro-2-nitrobenzoic acid has been analyzed, revealing details about hydrogen bonding and tautomerization. iucr.org In this related structure, the quinoline ring system was found to be nearly planar with the acid molecule, inclined by a dihedral angle of 10.27 (6)°. iucr.org Another study on 8-hydroxy quinoline nitro benzoate (B1203000), grown by slow evaporation, determined its crystal system to be monoclinic with a P2₁/n space group. scirp.org
Table 2: Illustrative Crystallographic Data for a Related Hydroxyquinoline Co-crystal This table presents data for a related compound, 8-hydroxy quinoline nitro benzoate (C₁₆H₁₄N₂O₆), to exemplify the type of information obtained from single-crystal X-ray diffraction, as specific data for this compound is not available in the searched sources. scirp.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.693(5) |
| b (Å) | 23.203(5) |
| c (Å) | 8.654(5) |
| Volume (ų) | 1484.4 |
| Z | 8 |
| Density (calculated) (mg/m³) | 1.478 |
Data from the single-crystal X-ray diffraction analysis of 8-hydroxy quinoline nitro benzoate. scirp.org
The determination of the crystal structure of this compound would definitively establish its solid-state conformation, including the planarity of the quinoline ring, the orientation of the nitro group, and the pattern of intermolecular hydrogen bonding involving the hydroxyl group. Such data is invaluable for computational modeling and for understanding its interactions with biological targets.
Computational and Theoretical Investigations of 4 Hydroxy 7 Nitroquinoline and Its Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uniroma2.it It is widely employed to predict the properties of molecules, such as their geometry, reactivity, and spectroscopic signatures. uniroma2.itmdpi.com For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are a common choice for achieving a balance between accuracy and computational cost. nih.gov
Optimization of Geometrical Configurations
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process involves finding the minimum energy structure on the potential energy surface. For quinoline derivatives, DFT calculations have been successfully used to determine optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles. nih.gov These calculated parameters can then be compared with experimental data, if available, to validate the computational method. The optimization process is crucial as all other calculated properties are dependent on the accuracy of the molecular geometry.
Table 1: Hypothetical Optimized Geometrical Parameters for 4-Hydroxy-7-nitroquinoline (calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C2-C3 | 1.37 Å |
| C4-O | 1.35 Å | |
| C7-N | 1.48 Å | |
| N-O (nitro) | 1.23 Å | |
| Bond Angle | C3-C4-C4a | 119.5° |
| C6-C7-C8 | 121.0° | |
| C7-N-O1 | 118.0° |
Analysis of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface. In a typical MEP map, regions of negative potential, usually colored red, indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack. For a molecule like this compound, the MEP analysis would likely show negative potential around the oxygen atoms of the hydroxyl and nitro groups, as well as the nitrogen atom of the quinoline ring, indicating these as potential sites for electrophilic interaction.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. scirp.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. researchgate.net For nitroquinoline derivatives, the distribution of the HOMO and LUMO orbitals would reveal the regions of the molecule involved in electron donation and acceptance, respectively.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -2.5 |
Calculation of Global Reactivity Descriptors
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. nih.gov These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity. uniroma2.it
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule is less reactive.
Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).
These descriptors are invaluable for comparing the reactivity of different molecules within a series of analogs.
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.65 |
| Chemical Hardness (η) | 2.15 |
| Chemical Softness (S) | 0.47 |
Simulation of Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra
DFT calculations can be used to simulate the vibrational (IR) and nuclear magnetic resonance (NMR) spectra of a molecule. nih.gov The calculated vibrational frequencies in the IR spectrum correspond to the different vibrational modes of the molecule. nih.gov By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed spectral bands can be made. nih.gov Similarly, the chemical shifts in NMR spectra (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net These theoretical predictions are highly valuable for the structural elucidation of newly synthesized compounds. nih.gov
Ab Initio Quantum Chemical Methods
Ab initio quantum chemical methods are a class of computational chemistry methods based on quantum mechanics that are not dependent on any experimental data for their implementation. wikipedia.org The term ab initio is Latin for "from the beginning," signifying that these methods are derived directly from theoretical principles. wikipedia.org These methods aim to solve the electronic Schrödinger equation to provide highly accurate predictions of molecular properties. wikipedia.org
One of the simplest ab initio methods is the Hartree-Fock (HF) method, which provides a good starting point for more sophisticated approaches. wikipedia.org Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects, leading to more accurate results. wikipedia.org High-level composite methods like the Complete Basis Set (CBS) methods, for instance, CBS-QB3, are designed to extrapolate to the complete basis set limit and can provide highly accurate thermochemical data, such as enthalpies of formation. researchgate.netchemrxiv.org These methods have been successfully applied to the study of hydroxyquinoline isomers and their analogs to determine their gas-phase enthalpies of formation and relative thermodynamic stabilities. researchgate.netchemrxiv.org While computationally more demanding than DFT, ab initio methods are often used as a benchmark for their accuracy.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-hydroxy-1-methylquinoline-2(1H)one |
| 8-hydroxy-5-nitroquinoline |
| 8-nitroquinoline |
| quinoline-4-one |
Determination of Gas-Phase Enthalpies of Formation and Thermodynamic Stabilities
Computational chemistry provides a powerful lens for examining the fundamental thermodynamic properties of molecules like this compound and its related compounds. Through high-level quantum chemical methods, researchers can accurately predict gas-phase enthalpies of formation, offering insights into the energetic landscapes and relative stabilities of these molecules.
One significant study utilized the ab initio CBS-QB3 method to calculate the gas-phase enthalpies of formation for a range of hydroxyquinoline isomers and their azulene (B44059) analogs. chemrxiv.org This method has demonstrated strong agreement with available experimental data, with a mean absolute deviation of just 4.43 kJ/mol, lending confidence to its predictive power for compounds where experimental data is scarce. chemrxiv.orgresearchgate.net
Experimental techniques such as static bomb combustion calorimetry have been employed to determine the standard molar enthalpies of formation for related nitroquinoline compounds like 5-amino-6-nitroquinoline (B123580) in the crystalline state. researchgate.net These experimental values are crucial for benchmarking and validating computational models. chemrxiv.org For example, the experimental gas-phase enthalpy of formation for 4-hydroxyquinoline (B1666331) has been reported as 20.8 ± 2.3 kJ/mol. researchgate.net Computational studies on 4-hydroxyquinoline have identified two rotamers due to the orientation of the hydroxyl group, with a small energy difference between them. researchgate.net
The following table summarizes computed gas-phase enthalpies of formation for selected hydroxyquinoline isomers, providing a comparative view of their relative stabilities.
| Compound | Isomer Position | Computed Gas-Phase Enthalpy of Formation (kJ/mol) |
| 2-Hydroxyquinoline | 2-OH | -17.8 researchgate.net |
| 4-Hydroxyquinoline | 4-OH | Not explicitly stated in provided search results |
| 8-Hydroxyquinoline (B1678124) | 8-OH | 1.9 researchgate.net |
Estimation of Adiabatic Ionization Energies and Electron Affinities
Adiabatic ionization energies (AIEs) and electron affinities (EAs) are fundamental electronic properties that provide insight into a molecule's ability to lose or gain an electron, respectively. These parameters are critical for understanding reactivity and are often calculated using sophisticated computational methods.
The same ab initio CBS-QB3 method used for enthalpy calculations has also been applied to estimate AIEs and EAs for hydroxyquinoline isomers and their analogs. chemrxiv.org The results have shown good agreement with known experimental values, with deviations typically within 8 kJ/mol. chemrxiv.orgresearchgate.netresearchgate.net This level of accuracy validates the use of these computational approaches for predicting these properties for related molecules.
For example, the experimentally determined electron affinities for quinoline and azulene are -19.30 kJ/mol and 76.22 kJ/mol, respectively. The calculated values of -12.54 kJ/mol and 72.36 kJ/mol show good correlation. chemrxiv.org Similarly, AIE estimations for a range of organic compounds using the Gaussian-4 (G4) composite method have proven to be effective, especially for molecules with well-constrained experimental data. researchgate.net
The presence of substituent groups like the nitro (-NO₂) and hydroxyl (-OH) groups in this compound significantly influences its electronic properties. The nitro group is strongly electron-withdrawing, which generally increases the ionization energy and electron affinity compared to the unsubstituted quinoline core. Conversely, the hydroxyl group is electron-donating, which would tend to decrease the ionization energy. The interplay of these two groups at their respective positions on the quinoline ring determines the final AIE and EA values.
While specific calculated values for this compound were not found in the provided search results, the trends observed in related compounds are informative. For instance, the ionization energies of (SiC)n clusters have been shown to be in the range of 6.6–10.0 eV. arxiv.org
The table below presents calculated adiabatic ionization energies and electron affinities for selected parent compounds to illustrate the scale of these values.
| Compound | Adiabatic Ionization Energy (AIE) (kJ/mol) | Electron Affinity (EA) (kJ/mol) |
| Quinoline | Not explicitly stated in provided search results | -12.54 chemrxiv.org |
| Azulene | Not explicitly stated in provided search results | 72.36 chemrxiv.org |
Molecular Modeling and Docking Simulations
Molecular modeling and docking are indispensable computational tools in drug discovery and molecular biology, allowing for the prediction and analysis of how a small molecule (ligand) like this compound might interact with a biological target, typically a protein. nih.govjscimedcentral.com
Prediction of Ligand-Target Interaction Modes
Molecular docking simulations predict the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. jscimedcentral.com This process is crucial for understanding the potential mechanism of action of a compound. For quinoline derivatives, docking studies have been instrumental in elucidating interactions with various biological targets.
For instance, in the context of anti-Alzheimer's agent development, docking studies have been performed on nitroxoline (B368727) derivatives, which share the quinoline scaffold. researchgate.net These studies help identify key interactions between the ligand and amino acid residues in the active site of enzymes like butyrylcholinesterase (BChE). researchgate.net A crystal structure of a potent inhibitor, N-[[(3R)-1-(2,3-dihydro-1Hinden-2-yl)piperidin-3-yl]methyl]-8-hydroxy-N-(2-methoxyethyl)-5-nitroquinoline-7-carboxamide, complexed with human BChE (PDB ID: 4XII), reveals that the 8-hydroxyquinoline group is positioned within the acyl pocket, stabilized by interactions with residues like Trp231. researchgate.net
The functional groups on this compound, namely the hydroxyl and nitro groups, are key to its interaction modes. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the nitro group can also participate in hydrogen bonding and other electrostatic interactions. These interactions are fundamental to the stability of the ligand-protein complex. Docking simulations for analogs like 4-amino-quinolines have also been used to visualize the interaction modes with target proteins. pjps.pk
The process involves placing the ligand in the binding site of the receptor and evaluating numerous possible conformations and orientations. schrodinger.com The resulting poses are then scored based on how well they fit and the estimated strength of their interactions. jscimedcentral.com
Conformational Analysis and Binding Affinity Estimation
Conformational analysis is an integral part of molecular docking, as it explores the different spatial arrangements of atoms in a molecule that can be achieved by rotation about single bonds. acs.org The flexibility of the ligand is a critical factor in achieving an optimal fit within a protein's binding site. For a relatively rigid molecule like this compound, conformational flexibility is limited, but the orientation of the hydroxyl proton is a variable.
Binding affinity, often expressed as an IC₅₀ value or a binding constant (Kᵢ), quantifies the strength of the interaction between the ligand and its target. Docking programs use scoring functions to estimate this binding affinity. jscimedcentral.comschrodinger.com These functions calculate a score that represents the predicted free energy of binding.
Studies on novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives have used docking to predict binding affinities for the topoisomerase IIβ protein. nih.gov The results showed a range of binding affinities, indicating that small structural changes can significantly impact the strength of the interaction. rsc.org Similarly, for a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds, in silico predictions were performed before synthesis and biological testing. unipa.it
The accuracy of binding affinity estimation is a significant challenge in molecular docking. nih.gov Solvation effects, for example, play a crucial role in ligand-protein association and must be accounted for to improve the accuracy of binding energy comparisons. nih.gov Advanced methods combine docking scores with other calculations, such as molecular dynamics simulations, to refine the binding affinity predictions and investigate the stability of the ligand-protein complex over time. unipa.it
Mechanistic Explorations of Biological Activities Excluding Clinical Outcomes
Investigations into Molecular Target Engagement
The interaction of 4-Hydroxy-7-nitroquinoline with specific molecular targets is a key area of research for understanding its biological effects. Investigations have primarily centered on its potential role as a receptor antagonist.
Modulatory Effects on Enzyme Activity (e.g., MetAP-2, proteasome, NQO1)
Currently, there is a lack of specific research findings in the available scientific literature detailing the modulatory effects of this compound on the enzymatic activity of MetAP-2, the proteasome, or NQO1.
Ligand-Receptor Interactions (e.g., NMDA Receptor Glycine (B1666218) Site Antagonism)
Research into structurally related compounds suggests a potential role for this compound as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. A study on a series of 4-hydroxy-3-nitroquinolin-2(1H)-ones (HNQs) evaluated their antagonist activity. The structure-activity relationship (SAR) analysis from this research revealed that substitutions on the benzene (B151609) ring of the quinoline (B57606) structure significantly influence potency. Specifically, substitutions at the 5-, 6-, and 7-positions were found to generally increase the compound's potency as an antagonist at the NMDA receptor's glycine site. nih.gov Conversely, substitution at the 8-position led to a sharp decrease in activity. nih.gov
This finding suggests that the presence of the nitro group at the 7-position of this compound could confer notable antagonist activity at this receptor, making it a candidate for further investigation as a potent and selective NMDA receptor glycine site antagonist. nih.gov However, direct experimental data, such as IC50 values for this compound, are not available in the reviewed literature.
Table 1: Structure-Activity Relationship Trends for NMDA Receptor Glycine Site Antagonism by 4-hydroxy-3-nitroquinolin-2(1H)-one Derivatives
| Substitution Position | Effect on Potency |
|---|---|
| Position 5 | General Increase |
| Position 6 | General Increase |
| Position 7 | General Increase |
| Position 8 | Sharp Reduction |
Data derived from studies on 4-hydroxy-3-nitroquinolin-2(1H)-ones. nih.gov
Interference with Nucleic Acid Function (e.g., DNA binding, DNA damage mechanisms)
Detailed studies specifically examining the interference of this compound with nucleic acid function, including DNA binding and damage mechanisms, are not present in the currently available literature. Research in this area has been heavily focused on the related compound 4-Nitroquinoline (B1605747) 1-oxide (4NQO), which is metabolized to a reactive species that covalently binds to purine (B94841) bases in DNA, leading to adducts and damage. nih.govnih.gov
Cellular Response Pathways and Phenotypic Manifestations
The downstream cellular effects resulting from the interaction of this compound with molecular targets are not well-documented.
Induction of Reactive Oxygen Species (ROS) Generation
There is no specific information in the reviewed scientific literature that documents the induction of Reactive Oxygen Species (ROS) by this compound. The well-documented ability of the related compound 4-Nitroquinoline 1-oxide (4NQO) to generate ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals, is a key part of its genotoxic mechanism. nih.govoup.com However, these findings cannot be directly attributed to this compound without specific experimental validation.
Apoptosis and Other Cell Death Mechanisms
Specific studies detailing the induction of apoptosis or other cell death mechanisms by this compound are not available in the current body of scientific literature.
The biological activities of this compound and its derivatives have been a subject of scientific inquiry, particularly focusing on their potential cytotoxic, antimicrobial, antiviral, and neurobiological effects. This section delves into the mechanistic explorations of these activities as documented in in vitro and model organism systems.
Cytotoxicity Studies in Cancer Cell Lines
The cytotoxic potential of quinoline derivatives has been evaluated against various human cancer cell lines. While specific data for this compound is not extensively detailed in the provided research, studies on related nitroquinoline compounds offer insights into their potential anticancer activities.
Research on a series of quinoline derivatives has demonstrated their cytotoxic effects. For instance, certain derivatives have shown dose-dependent toxicity against A549 lung cancer cells. dut.ac.za Similarly, studies on other quinoline compounds have revealed cytotoxic activity against human epithelial colorectal carcinoma (Caco-2) cells and have suggested that functionalization of the quinoline structure can modulate this cytotoxicity. brieflands.com The presence of a nitro group, a key feature of this compound, has been shown in some quinoline derivatives to contribute to their cytotoxic profile against cancer cell lines. brieflands.com
Investigations into various substituted quinazolines, which share a similar heterocyclic core, have also shown significant cytotoxic activity against A549, MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines. nih.gov Some of these compounds exhibited promising activity, even when compared to standard chemotherapeutic agents. nih.gov Furthermore, other heterocyclic compounds are known to exhibit potent cytotoxic effects against liver cancer (HepG-2) and lung cancer (A549) cell lines. jksus.orgresearchgate.net
The general findings from studies on quinoline and quinolone derivatives indicate that this class of compounds can exhibit moderate to excellent cytotoxic behavior against a range of cancer cell lines, including HeLa (cervical cancer) and K-562 (chronic myelogenous leukemia). nih.gov These studies underscore the potential of the quinoline scaffold as a basis for the development of new anticancer agents.
Table 1: Cytotoxicity of Selected Quinoline Derivatives in Human Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Activity/Observation |
|---|---|---|
| Quinoline Derivatives | A549 (Lung) | Dose-dependent toxicity observed. dut.ac.za |
| 7-methyl-8-nitro-quinoline | Caco-2 (Colorectal) | Exhibited an IC50 value of 1.87 µM. brieflands.com |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | Showed the highest cytotoxicity in the series with an IC50 of 0.53 µM. brieflands.com |
| Morpholine substituted quinazolines | A549, MCF-7, SHSY-5Y | Displayed good cytotoxic activity, with some compounds being more potent than standard colchicine. nih.gov |
Note: The data presented is for related quinoline derivatives and not specifically for this compound.
Antimicrobial Spectrum and Potency
The antimicrobial properties of quinoline derivatives are well-documented, with some compounds exhibiting a broad spectrum of activity. wikipedia.org Nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), a structural analog of this compound, is a notable example with known antibacterial and antifungal properties.
Antibacterial Activity: Nitroxoline has demonstrated potent, broad-spectrum antimicrobial activity. researchgate.net It is known for its bacteriostatic effect against Escherichia coli, a common cause of urinary tract infections. nih.gov Its mechanism is believed to involve the chelation of essential metal ions, thereby depriving bacteria of necessary micronutrients for growth. researchgate.net Research has shown that nitroxoline is effective against a range of both Gram-positive and Gram-negative uropathogenic bacteria. researchgate.net Furthermore, it has been found to be effective in eradicating biofilms of major human pathogens, including drug-resistant Staphylococcus aureus and Acinetobacter baumannii. nih.gov The antimicrobial activity within the quinoline class of molecules is often dependent on the specific substituents on the quinoline skeleton. researchgate.net
Antifungal Activity: In addition to antibacterial effects, certain quinoline derivatives also possess antifungal properties. For instance, nitroxoline has been shown to have activity against Candida species. researchgate.net Other studies on different substituted quinolines have reported antifungal activity against various fungi, including Candida albicans, C. parapsilosis, and Rhodotorula mucilaginosa. nih.gov A coumarin (B35378) derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, which shares the hydroxy and nitro substitutions, has been shown to inhibit the mycelial growth and conidia germination of Aspergillus species. nih.gov This suggests that the combination of hydroxyl and nitro groups on an aromatic scaffold can be a key pharmacophore for antifungal activity.
Table 2: Antimicrobial Activity of Nitroxoline (8-hydroxy-5-nitroquinoline)
| Microorganism | Type | Activity Noted |
|---|---|---|
| Escherichia coli | Gram-negative Bacteria | Bacteriostatic activity. nih.gov |
| Staphylococcus aureus (including MRSA) | Gram-positive Bacteria | Biofilm-eradicating activity. nih.gov |
| Acinetobacter baumannii | Gram-negative Bacteria | Biofilm-eradicating activity. nih.gov |
Note: The data is for the structural analog Nitroxoline and not specifically for this compound.
Neurobiological Effects in Zebrafish Embryo Models
The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for assessing the toxicity and potential neurobiological effects of chemical compounds due to its rapid development, transparency, and genetic similarity to humans. frontiersin.orgnih.govresearchgate.net
Studies involving quinoline derivatives in zebrafish have demonstrated a range of effects. For example, exposure to quinoline yellow has been shown to cause embryotoxicity, including lethal effects at higher concentrations, pericardial edema, and developmental defects. frontiersin.orgnih.govresearchgate.net Other research has identified that certain quinoline derivatives can protect against chemically induced hair cell death in the zebrafish lateral line, a sensory organ. nih.gov
The assessment of heart rate in zebrafish larvae can serve as an indicator of cardiotoxic and neurotoxic effects. researchgate.net While specific studies detailing the neurobiological effects of this compound in zebrafish embryos were not found in the search results, the existing research on other quinoline compounds highlights the utility of this model system for evaluating the potential toxicity and neuroactivity of this class of molecules. Further investigation would be necessary to determine the specific impact of this compound on the developing nervous system of zebrafish.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 7-methyl-8-nitro-quinoline |
| 8-nitro-7-quinolinecarbaldehyde |
| Nitroxoline (8-hydroxy-5-nitroquinoline) |
| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one |
| 4-anilinoquinoline |
| Quinine |
| Oseltamivir |
| Zanamivir |
| Quercetin |
Development and Validation of Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone technique for the separation, identification, and quantification of chemical compounds. advancechemjournal.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly relevant for the analysis of quinoline (B57606) derivatives. researchgate.netwalshmedicalmedia.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 4-Hydroxy-7-nitroquinoline. walshmedicalmedia.com The development of a robust HPLC method is essential for quality control and research purposes. researchgate.net Reversed-phase HPLC is the most common mode used for such analyses. advancechemjournal.com
Method development for this compound would typically involve optimizing several key parameters to achieve good separation and peak symmetry. researchgate.net A C18 column is often the stationary phase of choice for separating moderately polar compounds. advancechemjournal.comresearchgate.net The mobile phase composition, a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffered aqueous solution, is critical and often requires fine-tuning. researchgate.netwalshmedicalmedia.com The pH of the mobile phase and the addition of agents like EDTA can be crucial for preventing peak tailing, especially for compounds with chelating properties like hydroxyquinolines. researchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net
Table 1: Example HPLC Method Parameters for Quinoline Derivative Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Stationary Phase | C18 column (e.g., 250 x 4.6 mm, 5 µm) researchgate.net | Provides a non-polar surface for reversed-phase separation. advancechemjournal.com |
| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) researchgate.netresearchgate.net | Elutes the compound from the column; composition determines retention time and separation. advancechemjournal.com |
| Flow Rate | 0.3 - 1.0 mL/min researchgate.netresearchgate.net | Affects analysis time, resolution, and back pressure. advancechemjournal.com |
| Detection | UV Spectrophotometry (e.g., at 240 nm or 370 nm) researchgate.net | Quantifies the analyte based on its absorbance of UV light. |
| Column Temperature | Ambient or controlled (e.g., 45°C) researchgate.net | Influences viscosity and separation efficiency; should be kept constant. advancechemjournal.com |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. advancechemjournal.com |
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz However, this compound, being a polar and non-volatile compound, cannot be directly analyzed by GC. alwsci.com To make it suitable for GC analysis, it must first be converted into a more volatile derivative. alwsci.comresearchgate.net
This process, known as derivatization, involves a chemical reaction to modify the functional groups responsible for the low volatility, primarily the hydroxyl group in this case. gcms.czresearchgate.net Common derivatization strategies for compounds containing hydroxyl groups include:
Silylation: This is a widely used method where an active hydrogen is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. researchgate.net
Alkylation: This reaction adds an alkyl group to the active hydrogen, forming an ether. This reduces the compound's polarity. gcms.cz
Acylation: This process introduces an acyl group, which can also increase volatility and improve chromatographic behavior. researchgate.net
Once derivatized, the volatile product can be separated by GC and detected, often by mass spectrometry (GC-MS), which provides both quantification and structural information. nih.govchromatographyonline.com
Table 2: Derivatization Process for GC Analysis of Hydroxy-Compounds
| Step | Description | Example Reagent |
|---|---|---|
| 1. Reaction | The analyte (this compound) is reacted with a derivatizing agent to replace the polar hydroxyl proton with a non-polar group. researchgate.net | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation. researchgate.net |
| 2. Incubation | The reaction mixture is typically heated to ensure the derivatization goes to completion. nih.gov | Incubate at 70°C for 60 minutes. nih.gov |
| 3. Analysis | The resulting volatile derivative is injected into the GC-MS system for separation and detection. nih.gov | Helium carrier gas, temperature-programmed oven. nih.gov |
Spectrophotometric and Spectrofluorimetric Assays
Spectroscopic methods offer alternative or complementary approaches for the quantification of this compound.
Spectrophotometry: This technique relies on measuring the amount of light absorbed by the compound at a specific wavelength. Due to its aromatic quinoline ring and nitro group, this compound is expected to absorb UV-Visible light, forming the basis for a quantitative assay. sysrevpharm.org The method is often simple and rapid but may lack the specificity of chromatographic methods if other components in the sample absorb at the same wavelength. nih.gov
Spectrofluorimetry: Many hydroxyquinoline derivatives are known to be highly fluorescent. researchgate.net Fluorescence spectroscopy is an exceptionally sensitive technique where a molecule absorbs light at one wavelength (excitation) and emits it at a longer wavelength (emission). researchgate.net If this compound is fluorescent, a spectrofluorimetric assay could be developed for its quantification at very low concentrations. researchgate.net The specificity can be enhanced by carefully selecting both the excitation and emission wavelengths. nih.gov Sometimes, a fluorogenic reagent is used to react with the target analyte to produce a highly fluorescent product. nih.gov
Table 3: Principles of Spectroscopic Assays
| Assay Type | Principle | Advantages | Potential Limitations |
|---|---|---|---|
| Spectrophotometry | Measures light absorbance by the analyte at a specific wavelength. sysrevpharm.org | Simple, fast, cost-effective. | Lower specificity, potential interference from other absorbing species. nih.gov |
| Spectrofluorimetry | Measures the intensity of light emitted by the analyte after excitation. researchgate.net | Very high sensitivity, high specificity due to use of two wavelengths. nih.gov | Not all compounds are fluorescent; susceptible to quenching effects. |
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of 4-Hydroxy-7-nitroquinoline typically involves the nitration of 4-hydroxyquinoline (B1666331). While effective, this method often relies on harsh reagents like fuming nitric and sulfuric acids, prompting a search for more sustainable alternatives. The future of its synthesis lies in the adoption of green chemistry principles, which are increasingly being applied to the production of quinoline (B57606) derivatives. researchgate.net
Future research will likely focus on several key areas:
Microwave-Assisted Synthesis: This technology has been shown to dramatically reduce reaction times and improve yields for the synthesis of various quinoline compounds. scispace.com Its application to the nitration of 4-hydroxyquinoline or alternative cyclization routes could offer a more energy-efficient pathway.
Catalytic Systems: The development of recyclable and eco-friendly catalysts is a major trend. researchgate.net Research into solid acid catalysts or transition-metal catalysts could provide highly regioselective and efficient methods for synthesizing this compound and its analogs, minimizing hazardous waste. researcher.life
One-Pot and Multicomponent Reactions: Combining several synthetic steps into a single operation (a "one-pot" reaction) improves efficiency and reduces solvent use and purification needs. researchgate.net Designing multicomponent reactions where precursors assemble to form the this compound scaffold in a single step is a significant future goal. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives
| Methodology | Traditional Approach (e.g., Classical Nitration) | Emerging Sustainable Approach |
|---|---|---|
| Reagents | Fuming nitric acid, concentrated sulfuric acid | Recyclable catalysts, milder nitrating agents |
| Conditions | Low-temperature control (0–5°C) | Microwave irradiation, solvent-free conditions scispace.com |
| Efficiency | Often involves multiple steps, potential for side-products | Higher yields, reduced reaction times scispace.com |
| Environmental Impact | Use of hazardous acids, generation of waste | Reduced energy consumption, less hazardous waste researchgate.net |
Integration of Advanced Computational Chemistry for De Novo Design and Prediction
Computational chemistry is transitioning from a validation tool to a predictive engine in drug discovery. For this compound, these in silico methods are poised to guide the rational design of new derivatives with enhanced properties.
De Novo Design: Algorithms can now generate novel molecular structures based on the this compound scaffold, optimized for binding to a specific biological target. This approach can rapidly explore vast chemical space to identify candidates with potentially superior activity and selectivity.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. This allows for the prediction of potency before synthesis, saving time and resources. Furthermore, Density Functional Theory (DFT) calculations can elucidate electronic properties, reactivity, and spectral characteristics, offering deep insights into the molecule's behavior. rsc.org Recent studies on related quinolones have successfully used DFT to analyze molecular orbitals and reactivity descriptors, a strategy directly applicable here. rsc.org
Molecular Docking and Simulation: Molecular docking can predict how this compound and its analogs bind to target proteins, such as enzymes or receptors. acs.org This helps in understanding the mechanism of action at a molecular level and in designing modifications to improve binding affinity. For instance, docking studies could reveal key interactions between the nitro or hydroxyl groups and amino acid residues in a target's active site.
Table 2: Applications of Computational Chemistry in this compound Research
| Computational Tool | Application | Research Goal |
|---|---|---|
| QSAR | Predict biological activity based on chemical structure. | Prioritize synthetic targets with the highest predicted potency. |
| DFT Calculations | Analyze electronic structure, reactivity, and molecular orbitals. rsc.org | Understand the fundamental chemical properties driving activity. |
| Molecular Docking | Simulate the binding pose and affinity to a biological target. acs.org | Elucidate mechanism of action and guide rational drug design. |
| De Novo Design | Generate novel molecular structures with desired properties. | Discover next-generation analogs with improved efficacy. |
Discovery of Undiscovered Biological Targets and Mechanisms
While this compound is known for its anticancer and antimicrobial effects, the full spectrum of its biological targets remains largely uncharted. Future research will delve deeper into its molecular mechanisms to uncover new therapeutic possibilities.
Target Identification: The compound's known ability to generate reactive oxygen species (ROS) and chelate metal ions suggests it may interact with a range of cellular components. wikipedia.org Advanced chemical proteomics techniques, such as affinity purification-mass spectrometry, could be employed to "fish out" and identify its direct binding partners from cell lysates.
Mechanism of Action Studies: The mechanism of the related compound 4-nitroquinoline (B1605747) 1-oxide (4NQO), which induces DNA damage, provides a template for investigation. wikipedia.org It is plausible that this compound or its metabolites could also form adducts with DNA or interfere with DNA repair pathways, a hypothesis that warrants exploration. Its metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), is known to be a carcinogenic metabolite of 4NQO that forms stable quinolone monoadducts with DNA. wikipedia.org
Pathway Analysis: Modern systems biology approaches, including transcriptomics and metabolomics, can provide a global view of the cellular response to this compound treatment. This can reveal which signaling pathways are perturbed, pointing towards novel mechanisms and potential polypharmacological effects where the compound modulates multiple targets simultaneously.
Table 3: Potential Unexplored Biological Targets and Mechanisms
| Known Activity | Potential Mechanism for Exploration | Relevant Related Compound |
|---|---|---|
| Anticancer | DNA damage and repair inhibition | 4-Nitroquinoline 1-oxide (4NQO) wikipedia.org |
| Antimicrobial | Inhibition of metabolic enzymes beyond current knowledge | Nitroxoline (B368727) sigmaaldrich.com |
| General Cytotoxicity | Modulation of kinase signaling pathways | 7-carboxy-8-hydroxyquinoline (Pim-1 kinase inhibitor) sci-hub.st |
Applications as Chemical Biology Probes and Research Tools
Beyond its direct therapeutic potential, this compound serves as a valuable scaffold for creating chemical biology probes—molecules designed to study and manipulate biological systems. nih.gov
Scaffold for Probe Development: The core structure of this compound can be chemically modified to create more sophisticated research tools. For instance, attaching a fluorescent dye would allow researchers to visualize its subcellular localization and track its interaction with targets in living cells.
Targeted Covalent Inhibitors: A reactive group (a "warhead") could be incorporated into the molecule. If the probe binds to its target protein with high affinity, the warhead can form a permanent covalent bond, enabling irreversible inhibition and facilitating easier identification and characterization of the target protein.
Building Block for Libraries: As a versatile synthetic building block, this compound can be used to generate libraries of more complex molecules. These libraries can then be screened against a wide array of biological targets to discover new bioactive compounds for various diseases. nih.gov The development of DNA-encoded libraries (DELs), where each small molecule is tagged with a unique DNA barcode, represents a powerful future direction for high-throughput screening of derivatives. nih.gov
The continued exploration of this compound, driven by innovations in synthesis, computation, and biology, promises to unlock new applications for this versatile compound, both as a potential therapeutic agent and as a fundamental tool for scientific discovery.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Hydroxy-7-nitroquinoline, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nitration and hydroxylation of quinoline derivatives. For example, palladium-catalyzed cross-coupling reactions (e.g., using PdCl₂(PPh₃)₂ or Pd(OAc)₂) in solvents like DMF, with bases such as K₂CO₃, are common. Purification via column chromatography (e.g., silica gel) is critical for isolating high-purity products. Yield optimization depends on temperature, stoichiometry of reagents, and catalyst loading .
Q. Which spectroscopic methods are recommended for characterizing this compound, and how do they confirm molecular structure?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., -OH and -NO₂ stretches) .
- NMR (¹H and ¹³C) : Confirms proton environments and carbon connectivity, with aromatic protons in the quinoline ring appearing as distinct multiplet patterns .
- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns to validate the molecular formula .
Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow NIH guidelines for reporting experimental conditions, including reagent purity, solvent ratios, and reaction timelines. Document temperature control, stirring rates, and purification steps (e.g., column chromatography parameters). Use internal standards for spectroscopic validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Analyze assay variability by standardizing experimental conditions (e.g., cell lines, incubation times). Use statistical frameworks (e.g., ANOVA with post-hoc tests) to compare datasets. Investigate substituent effects: For example, electron-withdrawing groups at the 7-position may enhance bioactivity, while steric hindrance at the 4-position could reduce efficacy .
Q. What strategies optimize regioselectivity during nitration and hydroxylation of quinoline derivatives to synthesize this compound?
- Methodological Answer :
- Directing groups : Introduce temporary substituents (e.g., -OMe) to steer nitration/hydroxylation to desired positions.
- Catalyst tuning : Use Pd-based catalysts with ligands (e.g., PCy₃) to enhance selectivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nitro-group insertion at the 7-position .
Q. How do structural modifications at the 4- and 7-positions influence the pharmacological properties of this compound?
- Methodological Answer : Systematic SAR studies are required. For instance:
- 4-position : Hydroxyl groups improve solubility but may reduce membrane permeability.
- 7-position : Nitro groups enhance electron-deficient character, potentially increasing interaction with biological targets. Computational modeling (e.g., DFT) can predict electronic effects, followed by in vitro assays to validate activity .
Q. What analytical approaches are recommended for detecting trace impurities in this compound samples?
- Methodological Answer :
- HPLC-MS : Quantifies impurities at ppm levels using reverse-phase columns and gradient elution.
- ¹H NMR with relaxation reagents : Enhances sensitivity for detecting low-concentration byproducts.
- Elemental analysis : Validates stoichiometric purity of C, H, and N .
Methodological Considerations for Data Analysis
Q. How should researchers statistically validate dose-response relationships in this compound bioassays?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design. Report confidence intervals and p-values to address variability .
Q. What are best practices for presenting synthetic and analytical data in manuscripts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
